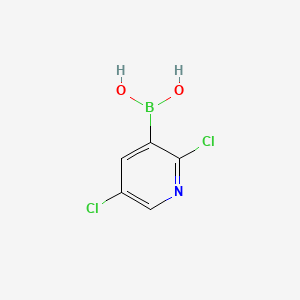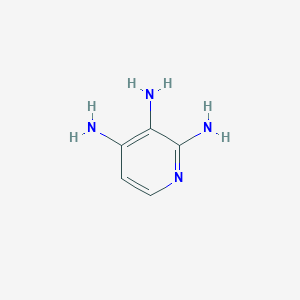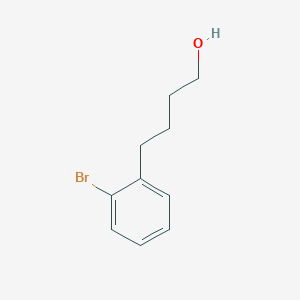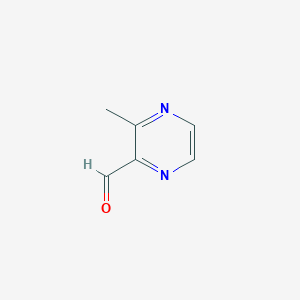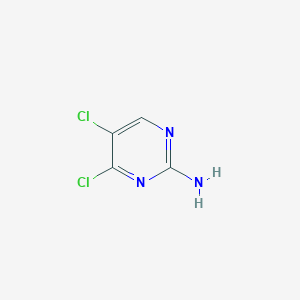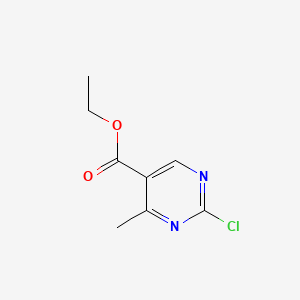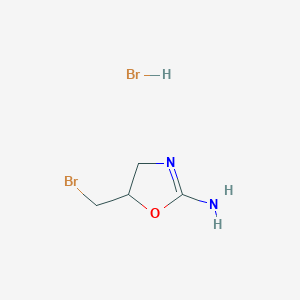
5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of brominated heterocyclic compounds often involves the use of brominating agents or reactions with bromoalkanes. For instance, the synthesis of 5,6-dihydro-4H-1,3-oxazine hydrobromides is achieved through the autocyclo-O-alkylation of N-(3-bromopropyl)amides . Similarly, the alkylation of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol with bromoalkanes is performed in a methanol medium with sodium hydroxide10. These methods could potentially be adapted for the synthesis of "5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide."
Molecular Structure Analysis
The molecular structures of brominated heterocycles are often confirmed using techniques such as X-ray diffraction, NMR spectroscopy, and elemental analysis. For example, the crystal structure of [2-(4,4-dimethyl-2-oxazoline)-5-methylphenyl]methylphenyltin bromide is determined by X-ray diffraction, revealing a trigonal bipyramidal coordination geometry around the tin center . Similarly, the structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide is confirmed by single crystal X-ray diffraction . These techniques would be essential in analyzing the molecular structure of "5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide."
Chemical Reactions Analysis
The brominated compounds discussed in the papers are versatile intermediates for further chemical transformations. For instance, brominated trihalomethylenones are used as precursors for the synthesis of various pyrazoles , and dibromo-triazoles are aminated with hydroxylamine-O-sulphonic acid to yield amino derivatives . These reactions demonstrate the reactivity of brominated heterocycles, which could be relevant for the chemical reactions analysis of "5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide."
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles are influenced by their molecular structure. For example, the presence of bromine atoms can significantly affect the reactivity and stability of these compounds. The physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols are investigated, revealing high yields and potential antibacterial activity10. These properties are important for understanding the behavior of "5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide" in various environments and applications.
Applications De Recherche Scientifique
Synthesis and Intermediate Compounds
- 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide is a key intermediate in the synthesis of various compounds. It has been utilized in the creation of anti-cancer drugs that inhibit thymidylate synthase (Cao Sheng-li, 2004).
- This compound serves as a reactive scaffold for synthetic elaboration, especially in the substitution reactions to prepare alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles (Pravin Patil & F. A. Luzzio, 2016).
Role in Synthesis of Pharmacologically Active Compounds
- It is significant in the synthesis of rupatadine, an antihistamine and platelet-activating factor antagonist (Jianyu Guo, Yan Lu, & J. Wang, 2015).
- 5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide plays a crucial role in the enantioselective synthesis of polyhydroxypiperidines, which are iminoglycitols or 2,6-dideoxyazasugars, useful in medicinal chemistry (Sauda Swaleh & Jürgen Liebscher, 2002).
Utility in Organic Chemistry and Materials Science
- The compound is used in the synthesis of extended oxazole compounds, which have applications in materials science and as functional materials in various chemical processes (H.-X. Yu et al., 2014).
- It is also involved in the preparation of 2-aryl-4-halomethyl-5-methyl-1,3-oxazoles, which are synthesized using a method that offers high regioselectivity and moderate to good yields (T. Yamane, Hiroyuki Mitsudera, & Takatsugu Shundoh, 2004).
Propriétés
IUPAC Name |
5-(bromomethyl)-4,5-dihydro-1,3-oxazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrN2O.BrH/c5-1-3-2-7-4(6)8-3;/h3H,1-2H2,(H2,6,7);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKLBHWVCDAYKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=N1)N)CBr.Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Br2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromomethyl-4,5-dihydro-oxazol-2-ylamine hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



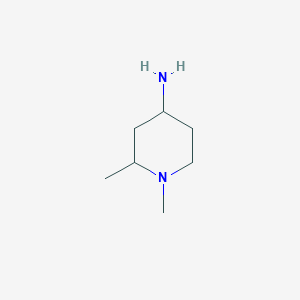
![4-Nitrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1321552.png)
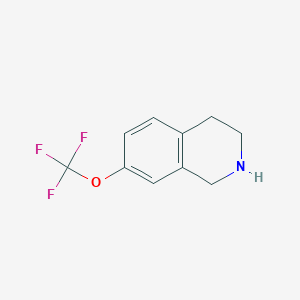
![6-bromo-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1321563.png)
